molecular formula C10H12FN3 B8557586 3-Amino-1-(m-fluorophenyl)-4-methyl-2-pyrazoline

3-Amino-1-(m-fluorophenyl)-4-methyl-2-pyrazoline

Cat. No. B8557586
M. Wt: 193.22 g/mol
InChI Key: PQVMISYUIYPKPT-UHFFFAOYSA-N
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Patent
US04451479

Procedure details

A 1.38 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 8.1 g. of m-fluorophenylhydrazine hydrochloride is added followed by 3.9 g. of methacrylonitrile. The reaction mixture is refluxed for 5 hours, then is evaporated to dryness in vacuo. Water is added to give a dark semi-solid precipitate. The aqueous is decanted then more water is added and the solid is collected by filtration. The solid is dissolved in dichloromethane and the solution is passed through a short column of a hydrous magnesium silicate. The effluent is evaporated to give an oil. The oil is dissolved in hexane, treated with activated charcoal and filtered and evaporated to give a solid. The solid is recrystallized from hexane to give 0.65 g. of the desired product as light orange prisms, m.p. 78°-80° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[C:12](#[N:16])[C:13]([CH3:15])=[CH2:14].C>CCCCCC.C(O)C>[NH2:16][C:12]1[CH:13]([CH3:15])[CH2:14][N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[CH:5]=2)[N:11]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
m-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Water is added
CUSTOM
Type
CUSTOM
Details
to give a dark semi-solid precipitate
CUSTOM
Type
CUSTOM
Details
The aqueous is decanted
ADDITION
Type
ADDITION
Details
more water is added
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
The effluent is evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to give 0.65 g

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(CC1C)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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